molecular formula C31H26ClOP B12672073 4-chloro-3-methylphenolate;tetraphenylphosphanium CAS No. 93839-63-5

4-chloro-3-methylphenolate;tetraphenylphosphanium

Cat. No.: B12672073
CAS No.: 93839-63-5
M. Wt: 481.0 g/mol
InChI Key: ACMBIXWDYKDVLL-UHFFFAOYSA-M
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Description

4-chloro-3-methylphenolate;tetraphenylphosphanium is an organic compound that belongs to the class of monochlorinated phenols. It is known for its antimicrobial properties and is used in various industrial and research applications. The compound is characterized by the presence of a chlorine atom and a methyl group attached to a phenol ring, along with a tetraphenylphosphanium group.

Preparation Methods

Synthetic Routes and Reaction Conditions

4-chloro-3-methylphenolate can be synthesized through the chlorination of 3-methylphenol (m-cresol) using reagents such as ammonium chloride and oxone in acetonitrile . The reaction typically involves the selective oxychlorination of the aromatic compound, resulting in the formation of 4-chloro-3-methylphenol.

Industrial Production Methods

Industrial production of 4-chloro-3-methylphenolate involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

4-chloro-3-methylphenolate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones.

    Reduction: Reduction reactions can convert it into less chlorinated phenols.

    Substitution: The chlorine atom can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like sodium hydroxide and other nucleophiles are employed under basic conditions.

Major Products Formed

    Oxidation: Formation of quinones.

    Reduction: Formation of less chlorinated phenols.

    Substitution: Formation of various substituted phenols depending on the nucleophile used.

Scientific Research Applications

4-chloro-3-methylphenolate has a wide range of applications in scientific research:

Mechanism of Action

The antimicrobial activity of 4-chloro-3-methylphenolate is primarily due to its ability to disrupt microbial cell membranes. The compound interacts with the lipid bilayer of the cell membrane, leading to increased permeability and eventual cell lysis. This mechanism is effective against a broad spectrum of microorganisms, including bacteria and fungi .

Comparison with Similar Compounds

Similar Compounds

    4-chloro-3,5-dimethylphenol: Another chlorinated phenol with similar antimicrobial properties.

    4-chloro-2-methylphenol: Differing in the position of the methyl group, but also used for its antimicrobial effects.

    4-chloro-3-methylphenol: The parent compound without the tetraphenylphosphanium group.

Uniqueness

4-chloro-3-methylphenolate;tetraphenylphosphanium is unique due to the presence of the tetraphenylphosphanium group, which enhances its solubility and stability in various solvents. This makes it more versatile for use in different applications compared to its similar counterparts .

Properties

CAS No.

93839-63-5

Molecular Formula

C31H26ClOP

Molecular Weight

481.0 g/mol

IUPAC Name

4-chloro-3-methylphenolate;tetraphenylphosphanium

InChI

InChI=1S/C24H20P.C7H7ClO/c1-5-13-21(14-6-1)25(22-15-7-2-8-16-22,23-17-9-3-10-18-23)24-19-11-4-12-20-24;1-5-4-6(9)2-3-7(5)8/h1-20H;2-4,9H,1H3/q+1;/p-1

InChI Key

ACMBIXWDYKDVLL-UHFFFAOYSA-M

Canonical SMILES

CC1=C(C=CC(=C1)[O-])Cl.C1=CC=C(C=C1)[P+](C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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